3-(4-ethylphenyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethylbenzaldehyde with 2-methoxybenzaldehyde in the presence of hydrazine hydrate and a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ethylphenol: A simpler phenolic compound with similar structural features.
1-ethyl-3-(4-ethylphenyl)-6-methyl-pyrimido[5,4-e][1,2,4]triazine-5,7-dione: A structurally related compound with different functional groups
Uniqueness
3-(4-ethylphenyl)-N’-[(E)-(2-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of the pyrazole ring and the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-8-10-15(11-9-14)17-12-18(23-22-17)20(25)24-21-13-16-6-4-5-7-19(16)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
UTMJLSKBAFSAMG-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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